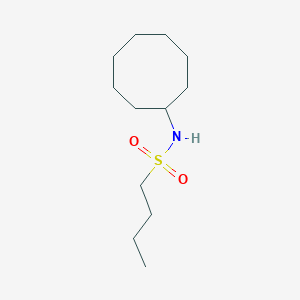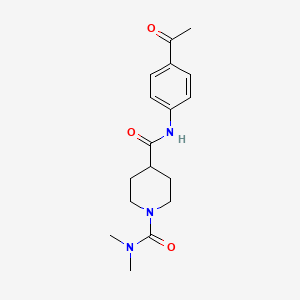
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as ADPA, is a synthetic compound that belongs to the family of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
Wirkmechanismus
The exact mechanism of action of ADPA is not fully understood. However, it has been proposed that ADPA exerts its therapeutic effects by modulating various molecular pathways. In neurology, ADPA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. In immunology, ADPA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. In oncology, ADPA has been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways.
Biochemical and Physiological Effects
ADPA has been shown to have various biochemical and physiological effects. In neurology, ADPA has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. In immunology, ADPA has been shown to reduce the levels of pro-inflammatory cytokines and modulate the immune response. In oncology, ADPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
ADPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations associated with ADPA. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route for ADPA in different therapeutic applications are not yet established.
Zukünftige Richtungen
There are several future directions for ADPA research. In neurology, further studies are needed to investigate the neuroprotective effects of ADPA in various animal models of neurodegenerative diseases. In immunology, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of ADPA and to investigate its potential therapeutic applications in autoimmune diseases. In oncology, further studies are needed to investigate the anticancer activity of ADPA in animal models and to evaluate its potential as a chemotherapeutic agent. Additionally, further studies are needed to optimize the synthesis method of ADPA and to investigate its pharmacokinetics and toxicity in vivo.
Conclusion
ADPA is a synthetic compound with potential therapeutic applications in various fields, including neurology, immunology, and oncology. Its mechanism of action is not fully understood, but it has been shown to modulate various molecular pathways and to have various biochemical and physiological effects. Further studies are needed to elucidate its molecular targets and to optimize its therapeutic potential.
Synthesemethoden
ADPA is synthesized by reacting 4-acetylphenylhydrazine with dimethyl 1,4-piperidine-2,5-dicarboxylate in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure ADPA. The synthesis method has been optimized to achieve a high yield of ADPA with high purity.
Wissenschaftliche Forschungsanwendungen
ADPA has been extensively studied for its potential therapeutic applications in various fields. In neurology, ADPA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and memory in animal models of age-related cognitive decline. In immunology, ADPA has been shown to have anti-inflammatory effects and to modulate the immune response. In oncology, ADPA has been shown to have anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
4-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)13-4-6-15(7-5-13)18-16(22)14-8-10-20(11-9-14)17(23)19(2)3/h4-7,14H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMPFNYNMJCAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)
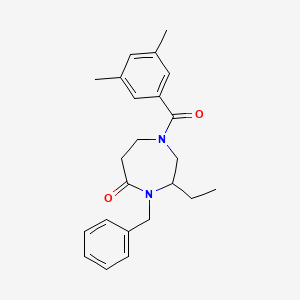
![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
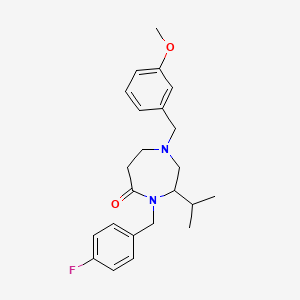
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
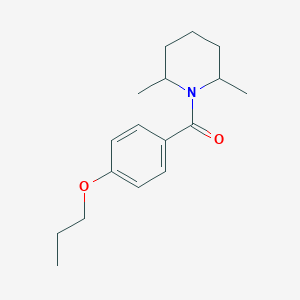
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)

![methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5304003.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)
